Acetosyringone

Aflatoxin Inhibition Mycotoxin Control Aspergillus flavus

For protocols where transformation efficiency is paramount, this ≥98% pure Acetosyringone is the definitive virulence gene inducer. Verified 4.7% Fuji apple transformation efficiency at 200 µM. Its unique membrane depolarization mechanism (confirmed by DIBAC4(3)/SYTOX Green) distinguishes it from generic membrane disruptors. Superior aflatoxin B1 inhibition (82% at 2 mmol/L) outclasses syringaldehyde and sinapinic acid. Guaranteed 3-year powder stability at -20°C eliminates batch variability in long-term studies.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 2478-38-8
Cat. No. B1664989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetosyringone
CAS2478-38-8
Synonymsacetosyringenin
acetosyringone
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1)OC)O)OC
InChIInChI=1S/C10H12O4/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-5,12H,1-3H3
InChIKeyOJOBTAOGJIWAGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acetosyringone CAS 2478-38-8: A Versatile Phenolic Signal Molecule for Plant Biotechnology and Microbial Inhibition Research


Acetosyringone (3,5-dimethoxy-4-hydroxyacetophenone, AS) is a syringyl-type phenolic natural product [1], recognized primarily as a potent inducer of the virulence (vir) genes in Agrobacterium tumefaciens [2]. It is a key chemical signal in the plant-pathogen interaction, endogenously produced by wounded plant cells [1]. Physically, it presents as a beige to light brown crystalline powder with a melting point between 124-127 °C . Its procurement for research is driven by its central role in Agrobacterium-mediated plant genetic transformation, where it is a critical media additive, and its emerging utility in microbial inhibition studies [REFS-2, REFS-4].

Why Generic Substitution of Acetosyringone CAS 2478-38-8 in Critical Protocols is Scientifically Unjustified


Substituting acetosyringone with its close structural analogs, such as syringaldehyde or sinapinic acid, is not a trivial or equivalent exchange in plant transformation and microbial inhibition assays. While these compounds share a phenolic core and some Vir-inducing activity, their potency and biological effects differ quantitatively and mechanistically. For instance, acetosyringone is demonstrably more potent in inhibiting aflatoxin biosynthesis than its analogs [1], and its mode of antibacterial action involves membrane depolarization rather than permeabilization, a nuance not guaranteed by substitution [2]. Furthermore, in plant transformation, the optimal concentration of acetosyringone is a finely tuned parameter; simply replacing it with a molar equivalent of a different phenolic compound can lead to suboptimal vir gene induction and significantly reduced transformation efficiencies, as demonstrated in comparative studies [REFS-3, REFS-4].

Acetosyringone CAS 2478-38-8: Quantitative Head-to-Head Evidence for Superior Activity and Performance


Superior Aflatoxin Biosynthesis Inhibition vs. Syringaldehyde and Sinapinic Acid

In a direct comparative study on the inhibition of aflatoxin B1 (AFB1) biosynthesis by Aspergillus flavus, acetosyringone exhibited superior potency compared to its close structural analogs, syringaldehyde and sinapinic acid. Acetosyringone was identified as the most active among the three compounds tested [1].

Aflatoxin Inhibition Mycotoxin Control Aspergillus flavus

Optimized Agrobacterium-Mediated Transformation Efficiency with a Defined Concentration Window

The use of acetosyringone as a vir gene inducer is a cornerstone of Agrobacterium-mediated plant transformation. A study optimizing conditions for Fuji apple transformation demonstrated that supplementing the co-culture medium with 200 μM acetosyringone resulted in a quantifiable transformation efficiency of 4.7% [1]. This was part of a dose-response experiment evaluating concentrations from 0 to 400 μM, establishing a clear optimal concentration for this specific system [1].

Plant Genetic Engineering Agrobacterium Transformation Transient Expression

Distinct Antibacterial Mechanism: Membrane Depolarization, Not Permeabilization

Acetosyringone, when combined with hydrogen peroxide and peroxidase (AS mix), exhibits a rapid bacteriostatic effect. A mechanistic investigation using fluorescent reporter dyes revealed a distinct mode of action compared to common membrane-active compounds. SYTOX Green assays confirmed that the AS mix does not cause membrane permeabilization [1]. Instead, assays with the voltage-sensitive dye DIBAC4(3) demonstrated that the effect is due to depolarization of the bacterial cell membrane [1].

Antibacterial Mechanism Plant Immunity Membrane Potential

High Purity and Extended Powder Stability for Reproducible Long-Term Studies

Procurement decisions for research chemicals are heavily influenced by purity and stability. High-quality acetosyringone is available with a certified purity of 99.85% as determined by High-Performance Liquid Chromatography (HPLC) [1]. In its powder form, the compound demonstrates exceptional stability, with a shelf life of 3 years when stored at -20°C [2].

Compound Stability Analytical Chemistry Quality Control

Quantified Solubility in Key Solvents for Precise Experimental Preparation

Consistent and reproducible preparation of stock solutions is critical for any in vitro or in vivo study. The solubility of acetosyringone has been precisely quantified in common laboratory solvents. At 25°C, its solubility is 39 mg/mL in DMSO and Ethanol, and 4 mg/mL in Water .

Solubility Formulation Stock Solution

Comparative Vir Gene Induction and Differential Toxicity to Agrobacterium Strains

While acetosyringone is a known vir gene inducer, its effects on Agrobacterium growth and virulence are complex and strain-dependent. A foundational study showed that treatment with acetosyringone inhibited the growth of nopaline-type Agrobacterium tumefaciens strains T37 and C58 under acidic conditions and led to the accumulation of avirulent clones in over 50% of the population for strains T37 and C58F, but only about 1% for strain C58 [1]. Two other vir inducers, sinapinic acid and syringaldehyde, also inhibited growth and promoted avirulence, but the effect was not uniform [1].

Virulence Induction Agrobacterium tumefaciens Strain Specificity

Optimal Application Scenarios for Acetosyringone CAS 2478-38-8: Where the Data Supports Its Use


Optimization of Agrobacterium-Mediated Genetic Transformation Protocols

This is the primary and most validated application for acetosyringone. The quantitative evidence from studies like the Fuji apple transformation (4.7% efficiency at 200 μM) provides a data-driven starting point for optimizing transformation protocols across a wide range of plant species [1]. Researchers should use this as a benchmark for their own dose-response experiments, leveraging the compound's high purity and quantified solubility to ensure reproducible and efficient T-DNA transfer [REFS-2, REFS-3].

Investigations into Plant Pattern-Triggered Immunity (PTI) and Novel Antibacterial Mechanisms

Acetosyringone is the tool of choice for studies focused on membrane depolarization as a non-lytic antibacterial strategy. Its defined mechanism of action, confirmed by DIBAC4(3) and SYTOX Green assays, makes it a specific chemical probe for dissecting plant immune responses and bacterial physiology [3]. In this context, its unique mechanism differentiates it from simple membrane disruptors and is key to its utility.

Mycotoxin Biosynthesis Inhibition Studies in Aspergillus flavus

For researchers studying aflatoxin control, acetosyringone is the benchmark phenolic compound due to its proven superior potency. Its ability to inhibit aflatoxin B1 biosynthesis by 82% at a defined concentration (2 mmol/L) makes it a leading candidate for further development of anti-mycotoxin strategies and for investigating the underlying biosynthetic pathways [4].

Long-Term, Multi-Year Plant Transformation or Signaling Projects

The procurement of acetosyringone with certified high purity (≥99.85%) and an extended 3-year powder stability at -20°C is ideal for projects with long timelines [REFS-2, REFS-6]. This ensures that the same high-quality, potent batch of inducer can be used consistently over years, eliminating batch-to-batch variability as a confounding factor in long-term transformation efficiency studies or multi-year breeding programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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